N-(4-fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-(4-Fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a cinnolinone derivative featuring a fluorophenyl acetamide moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the tetrahydrocinnolin-3-one system may contribute to hydrogen bonding with biological targets. This compound is part of a broader class of acetamide derivatives studied for applications in medicinal chemistry, including anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-11-2-7-15-12(8-11)9-17(23)21(20-15)10-16(22)19-14-5-3-13(18)4-6-14/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDNFFOQMKEOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diketone Precursors
A common approach to cinnolinones involves cyclocondensation of 1,3-diketones with hydrazines. For example, cyclohexane-1,3-dione derivatives can react with hydrazine hydrate under acidic conditions to form 5,6,7,8-tetrahydrocinnolin-3(2H)-one. The methyl group at position 6 is introduced via alkylation of the diketone precursor before cyclization.
Procedure :
- Methylation : Cyclohexane-1,3-dione is treated with methyl iodide in the presence of potassium carbonate in acetone, yielding 6-methylcyclohexane-1,3-dione.
- Cyclization : The methylated diketone reacts with hydrazine hydrate in ethanol under reflux (78°C, 12 hours), forming 6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one.
Table 1: Cyclization Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Temperature (°C) | 78 | 65 | 78 |
| Reaction Time (h) | 12 | 18 | 12 |
| Yield (%) | 72 | 58 | 72 |
Bischler-Napieralski Cyclization
Adapted from isoquinoline synthesis, this method involves cyclodehydration of β-phenethylamide derivatives. For cinnolinones, a β-ketoamide precursor undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).
Procedure :
- Precursor Synthesis : 6-Methyl-2-(2-carbamoylethyl)cyclohexan-1-one is prepared via Michael addition of acrylamide to 6-methylcyclohexan-1-one.
- Cyclization : The precursor is heated with PPA at 120°C for 6 hours, yielding the cinnolinone core.
Introduction of the Acetamide Side Chain
Acylation of Cinnolinone Amine
The cinnolinone intermediate’s secondary amine at position 2 is acylated with 4-fluorophenylacetyl chloride.
Procedure :
- Activation : 4-Fluorophenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to 25°C, 2 hours).
- Coupling : The cinnolinone amine is reacted with the acyl chloride in the presence of triethylamine (TEA) in chloroform (0°C to room temperature, 4 hours).
Table 2: Acylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Chloroform | 0→25 | 85 |
| Pyridine | DCM | 0→25 | 78 |
| NaHCO₃ | THF | 0→25 | 65 |
Carbodiimide-Mediated Amide Coupling
Alternative to acyl chlorides, the acetamide side chain is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
- Acid Activation : 4-Fluorophenylacetic acid is activated with EDC/HOBt in DMF (0°C, 30 minutes).
- Coupling : The activated acid is reacted with the cinnolinone amine at room temperature for 12 hours.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from ethanol/water mixtures. For example, the final compound is dissolved in hot ethanol (60°C) and precipitated by gradual water addition, yielding crystalline material.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 1.25 (s, 3H, CH₃), 2.90–3.10 (m, 4H, CH₂ cinnolinone), 4.20 (s, 2H, CH₂CO), 7.10–7.30 (m, 4H, Ar-H).
- LC-MS : [M+H]⁺ at m/z 331.2 (calculated 331.36).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Diketone Cyclization | 3 | 58 | 98 |
| Bischler-Napieralski | 4 | 45 | 95 |
| Carbodiimide Coupling | 3 | 68 | 97 |
The diketone cyclization route offers the best balance of yield and simplicity, while carbodiimide coupling improves amidation efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced analogs with different functional groups.
Substitution products: Derivatives with new substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of N-(4-Fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has been explored in the context of drug discovery. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-(4-Fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-Difluorophenyl)-2-(6-Methyl-3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)Acetamide
- Structural Difference : The phenyl group is substituted with 3,4-difluoro instead of 4-fluoro.
- Impact : Increased electronegativity and steric bulk may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility.
- Synthesis: Similar routes involving condensation of fluorinated anilines with cinnolinone intermediates .
2-[6-Ethyl-2-(4-Fluorophenyl)-4-Oxo-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidin-3(4H)-yl]-N-(3-Fluorophenyl)Acetamide
- Structural Difference: Replaces cinnolinone with a pyridopyrimidinone core and introduces an ethyl group at position 5.
- The ethyl group increases lipophilicity .
Substituent Variations on the Phenyl Ring
N-(3-Chlorophenyl)-2-(6-Methyl-3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)Acetamide
N-[(4-Fluorophenyl)Methyl]-2-(3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)Acetamide
- Structural Difference : A methylene spacer separates the acetamide and fluorophenyl groups.
- Impact : Increased conformational flexibility could enhance binding to flexible enzyme active sites but reduce specificity .
Functional Group Modifications
N-(3-Trifluoroacetyl-Indol-7-yl) Acetamides
- Structural Difference: Incorporates a trifluoroacetyl group on an indole ring instead of cinnolinone.
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Structural Difference: Simplified structure lacking the cinnolinone core.
- Used as an intermediate in synthesizing complex derivatives .
Physicochemical Data
Biological Activity
N-(4-fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and bioactivity.
- Tetrahydrocinnolin core : Imparts structural complexity and potential interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18FN3O2 |
| Molecular Weight | 315.34 g/mol |
| CAS Number | 932997-63-2 |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the tetrahydrocinnolin core through cyclization reactions involving appropriate precursors like aminocinnamic acids. This process may be optimized for yield and purity using various solvents and catalysts in both laboratory and industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
This compound has also shown anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
Recent investigations have highlighted the compound's anticancer potential. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. The specific mechanisms involve interactions with cellular signaling pathways crucial for tumor growth and survival .
The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. These interactions can lead to:
- Inhibition of enzyme activity : Potentially affecting metabolic pathways.
- Modulation of receptor signaling : Influencing cell communication and response mechanisms.
Further research is needed to elucidate the precise molecular targets involved in its biological activities.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(4-fluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, and how are reaction conditions optimized?
The synthesis of this compound likely involves multi-step organic reactions, including cyclization and amidation. Critical parameters include:
- Catalysts and reagents : Use of acetic anhydride or acetyl chloride for acetylation (common in acetamide derivatives) .
- Temperature control : Reactions often proceed at room temperature or mild heating (e.g., 40–60°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents like dichloromethane (CHCl) or dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization from ethyl acetate/hexane mixtures ensures high purity .
Q. What spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the fluorophenyl group appear as doublets (δ 7.3–7.5 ppm), while methyl groups resonate near δ 1.2–1.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H] or [M+Na] peaks) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can computational tools predict the interaction of this compound with biological targets such as enzymes or receptors?
- Molecular docking : Software like AutoDock or Schrödinger Suite models ligand-receptor binding. The fluorophenyl and acetamide groups may form hydrogen bonds with catalytic residues (e.g., in kinases or proteases) .
- QSAR studies : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl or fluorine groups) with biological activity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
Q. What strategies address contradictory data in biological activity assays, such as varying IC50_{50}50 values across cell lines?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response curves : Use ≥10 concentration points to improve IC accuracy .
- Orthogonal assays : Validate results with complementary methods (e.g., fluorescence-based vs. luminescence readouts) .
Q. How is the mechanism of action elucidated for this compound in anticancer or antimicrobial studies?
- Target identification : Pull-down assays with biotinylated probes or affinity chromatography isolate binding proteins .
- Enzyme inhibition assays : Measure activity of targets (e.g., topoisomerases) in the presence of the compound .
- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways affected (e.g., apoptosis markers like BAX/BCL-2) .
Q. What synthetic modifications enhance physicochemical properties like solubility or metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
